molecular formula C15H12N2O2 B11862221 Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate

Cat. No.: B11862221
M. Wt: 252.27 g/mol
InChI Key: PMBGMLDJMDTMAX-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and pyrrole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-2-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux and the use of dehydrating agents to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2-ylmethyl pyrrole-3-carboxylate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinoline-2-carboxylic acid and quinoline-3-carboxylic acid.

    Pyrrole derivatives: Including pyrrole-2-carboxylate and pyrrole-3-carboxylate.

Uniqueness

Quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate is unique due to the combination of quinoline and pyrrole moieties in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

quinolin-2-ylmethyl 1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c18-15(12-7-8-16-9-12)19-10-13-6-5-11-3-1-2-4-14(11)17-13/h1-9,16H,10H2

InChI Key

PMBGMLDJMDTMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC(=O)C3=CNC=C3

Origin of Product

United States

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